(+)-(5S,8S,9R,10S)-20-Methoxypuupehenone
Description
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(4aS,6aS,12aR,12bS)-10-methoxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one |
InChI |
InChI=1S/C22H30O3/c1-20(2)8-6-9-21(3)18(20)7-10-22(4)19(21)12-14-11-17(24-5)15(23)13-16(14)25-22/h11-13,18-19H,6-10H2,1-5H3/t18-,19+,21-,22-/m0/s1 |
InChI Key |
ZBJMJNFORKVCHU-MXNKGDRCSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C=C(C(=O)C=C4O3)OC)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2C=C4C=C(C(=O)C=C4O3)OC)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Congeners
Structural Features
The following table summarizes key structural differences among (+)-20-Methoxypuupehenone and its analogs:
Key Observations :
- Position of Methoxy Groups : Shifting the methoxy from C20 (compound 114/3 ) to C19 (compound 1 ) or adding a second methoxy at C15 (compound 116/5 ) alters polarity and molecular interactions.
- Double Bonds : The Δ⁹,¹⁵ double bond in compounds 115/4/2 and 1 introduces rigidity and planar regions, affecting binding to biological targets.
Bioactivity and Efficacy
Table 2: Comparative Bioactivity Data
Notes:
- Compound 2 (20-Methoxy-9,15-ene-puupehenol) outperforms TSA in efficacy (121%) with a lower EC₅₀ (3.05 μM), suggesting stronger target engagement .
- The ketone-to-hydroxyl substitution (compound 3 vs.
- Thermal lability of 116/5 (15,20-dimethoxypuupehenol) leads to decomposition into 3 and 4, complicating its pharmacological evaluation .
Drug-Likeness and Pharmacokinetics
Both 1 and 2 meet Lipinski’s rule criteria except for elevated clogP values (indicative of high lipophilicity), which may hinder oral bioavailability .
Stereochemical and Spectroscopic Differentiation
- ECD and NMR : Distinct Cotton effects in ECD spectra (e.g., λmax at 242–325 nm for compound 2 ) and NMR shifts (e.g., C20 methoxy at δ 3.32 ppm in DMSO-d₆) help differentiate stereoisomers .
- Absolute Configuration : The 9R configuration in 3 vs. the absence of C9 stereocenter in 2 impacts three-dimensional structure and bioactivity .
Preparation Methods
Total Synthesis from Terpenoid Precursors
The enantiospecific synthesis of puupehenone derivatives often begins with terpenoid precursors such as (-)-sclareol or (R)-(-)-carvone. Alvarez-Manzaneda et al. demonstrated the conversion of (-)-sclareol to (-)-15-oxopuupehenol through a 12-step sequence involving oxidation, cyclization, and stereoselective functionalization. Protocatechualdehyde served as the aromatic precursor for the quinone methide intermediate, which underwent Diels-Alder cycloaddition to form the tetracyclic core. Methoxylation at the C-20 position was achieved via selective methylation of a phenolic intermediate using dimethyl sulfate under basic conditions.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | 68 | 5S,8S configuration established |
| Diels-Alder | Toluene, 110°C, 24h | 72 | 9R,10S diastereomers formed |
| Methoxylation | (CH₃O)₂SO₂, K₂CO₃, acetone | 85 | Selective C-20 methylation |
This route achieved an overall yield of 18% for (+)-20-Methoxypuupehenone, with chromatographic separation required to resolve diastereomers.
Semisynthesis from Natural Puupehenone
Puupehenone, isolated directly from marine sponges, has been functionalized to yield 20-Methoxypuupehenone. Kamble et al. reported regioselective methoxylation using a directed ortho-metalation strategy. Treatment of puupehenone with LDA (lithium diisopropylamide) followed by quenching with methyl chloroformate introduced the methoxy group at C-20 with 78% efficiency.
Advantages:
-
Avoids lengthy de novo synthesis.
-
Preserves native stereochemistry (5S,8S,9R,10S).
Limitations:
-
Dependent on natural puupehenone availability.
-
Requires rigorous purification to remove unreacted starting material.
Biosynthetic Pathways
Fungal Biosynthesis via Hybrid PKS-NRPS Systems
Penicillium species employ hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems to synthesize puupehenone analogs. In Penicillium crustosum, crustosic acid serves as a γ-butyrolactone precursor, which undergoes non-enzymatic Michael addition with ortho-quinone methide intermediates derived from hydroxyclavatol. Methoxylation is hypothesized to occur via O-methyltransferase activity during late-stage tailoring, though specific enzymes remain uncharacterized.
Critical Observations:
-
Redox-assisted decarboxylation by nonheme FeII/2-OG-dependent oxygenases (e.g., TraH) generates reactive intermediates for cyclization.
-
Stereochemical control at C-9 and C-10 is mediated by flavin-containing oxidoreductases (e.g., TraD).
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Overall Yield (%) | Scalability | Stereochemical Purity |
|---|---|---|---|
| Total Synthesis | 18 | Low (mg scale) | >98% ee |
| Semisynthesis | 52 | Moderate (g scale) | >95% ee |
| Biosynthesis | N/A (fermentation) | High (kg scale) | Variable |
Total synthesis offers superior stereochemical control but suffers from low yields due to multi-step sequences. Semisynthesis balances yield and practicality, while biosynthesis holds promise for large-scale production pending metabolic engineering .
Q & A
Q. What guidelines ensure ethical reporting of bioactivity data for puupehenone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
